3',4'-Dihydroxyetoposide

Cancer Research Cytotoxicity Assay Epipodophyllotoxin

Researchers studying therapy-related leukemia require a probe that replicates metabolite-specific genotoxicity. 3',4'-Dihydroxyetoposide is the active catechol metabolite of etoposide, essential for investigating MLL rearrangements and oxidative Topo II poisoning. - Superior MLL breakpoint cleavage vs. etoposide; heat-stable DNA-Topo II complexes - Potency amplifies under oxidizing conditions, enabling redox-mechanism studies - Supplied as an analytical reference standard for LC-MS/MS method validation Global shipping with rapid delivery, supported by batch-specific quality documentation.

Molecular Formula C₂₈H₃₀O₁₃
Molecular Weight 574.5 g/mol
CAS No. 100007-54-3
Cat. No. B030824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Dihydroxyetoposide
CAS100007-54-3
Synonyms(5R,5aR,8aR,9S)-5-(3,4-Dihydroxy-5-methoxyphenyl)-9-[[4,6-O-(1R)-ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one;  3’-Demethyl Etoposide;  3’-O-Demethyletoposide; 
Molecular FormulaC₂₈H₃₀O₁₃
Molecular Weight574.5 g/mol
Structural Identifiers
SMILESCC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)O)O)O
InChIInChI=1S/C28H30O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1
InChIKeyCYOJPLOJEPTJMM-FMEAWWTOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',4'-Dihydroxyetoposide: Key Etoposide Metabolite


3',4'-Dihydroxyetoposide (also known as etoposide catechol, DHVP, or 3',4'-dihydroxy-VP 16-213; CAS 100007-54-3) is a catechol metabolite of the widely used chemotherapeutic agent etoposide. It belongs to the epipodophyllotoxin class of compounds and functions as a topoisomerase II poison [1]. This compound is generated in vitro and in vivo via O-demethylation of etoposide, primarily by cytochrome P450 3A4 (CYP3A4) [2], and has been identified as an active metabolite that contributes to the cytotoxic and genotoxic profile of etoposide [3].

Identity
CYP3A4-derived catechol metabolite of etoposide; active topoisomerase II poison
Mechanism
Supports topoisomerase II-DNA cleavage complex studies and oxidative activation models
Models
Fit for therapy-related leukemogenesis research, metabolite genotoxicity, and epipodophyllotoxin SAR

Why 3',4'-Dihydroxyetoposide Cannot Be Substituted


3',4'-Dihydroxyetoposide is not merely a less potent analog of etoposide; it exhibits a distinct and context-dependent biochemical profile that precludes simple substitution. While structurally related to etoposide, teniposide, and etoposide phosphate, the catechol moiety confers unique oxidative and DNA-damaging properties. The compound demonstrates greater cleavage efficiency at specific genomic loci (e.g., MLL breakpoint cluster region) and enhanced heat stability of DNA-topoisomerase II cleavage complexes compared to the parent drug [1]. Furthermore, its potency as a topoisomerase II poison can be significantly amplified under oxidizing conditions, a phenomenon not observed with etoposide [2]. Therefore, substituting 3',4'-dihydroxyetoposide with etoposide in experiments designed to study therapy-related leukemogenesis, metabolite-specific genotoxicity, or structure-activity relationships of catechol-containing topoisomerase II poisons would yield inaccurate or incomplete conclusions.

Target
Etoposide (Substitute)
3',4'-Dihydroxyetoposide
Catechol oxidation yields quinone with context-dependent potency
Etoposide
No redox amplification; potency profile may shift under oxidative conditions
Genotoxicity
Heat-stable cleavage complexes at MLL breakpoints reported
Genotoxicity
MLL site cleavage complex stability may differ; heat lability may limit endpoint comparison
Cellular potency
Lower intrinsic cytotoxicity in certain cell models
Cellular potency
Higher potency cannot be assumed interchangeable; uptake/efflux differences exist

3',4'-Dihydroxyetoposide vs Etoposide: Key Evidence


Cytotoxicity vs Etoposide in Cancer Cells

The cytotoxic activity of 3',4'-dihydroxyetoposide (DHVP) was evaluated in human breast cancer (MCF-7) and promyelocytic leukemia (HL60) cell lines and compared to the parent compound, etoposide. DHVP was cytotoxic but demonstrably less potent than etoposide in both cell lines [1]. This quantitative difference confirms that while DHVP retains topoisomerase II poisoning activity, its intrinsic cellular potency is diminished relative to the parent drug, likely due to altered cellular uptake or efflux [2].

Cytotoxicity
Head-to-head
DHVP: Less potent than etoposide in MCF-7 and HL60 cells
Etoposide: Higher intrinsic potency
Reported cell-model response context
Supports metabolite-specific cytotoxicity review; altered uptake may contribute
Cancer Research Cytotoxicity Assay Epipodophyllotoxin

Topoisomerase II Poison Potency vs Etoposide

In a direct comparison using purified human topoisomerase IIα, etoposide catechol (3',4'-dihydroxyetoposide) was found to be approximately 2-3-fold more potent than the parent drug, etoposide, at inducing DNA cleavage [1]. Furthermore, under oxidizing conditions (e.g., in the presence of potassium ferricyanide), the catechol can be converted to its quinone form, which displays even higher potency and induces a higher ratio of double-strand to single-strand DNA breaks than etoposide [1].

Enzyme potency
Head-to-head
~2-3-fold higher topoisomerase IIα cleavage vs etoposide; further increase under oxidizing conditions
Reported purified-enzyme potency context
Oxidation amplifies genotoxic readout; relevance depends on redox environment
Biochemistry Enzymology Topoisomerase II

Heat-Stable DNA Cleavage at MLL Breakpoints

A comparative study examined the ability of etoposide and its metabolites (catechol and quinone) to induce DNA topoisomerase II cleavage near clinically relevant MLL gene translocation breakpoints. The study found that cleavage at most sites was greater and more heat-stable in the presence of the catechol metabolite compared to etoposide [1]. Furthermore, the metabolites induced more cleavage than etoposide at the same sites within a 40 bp double-stranded oligonucleotide containing two of the translocation breakpoints [2].

MLL breakpoint cleavage
Head-to-head
Catechol: Greater cleavage, heat-stable complexes
Etoposide: Lower cleavage signal at same sites
Supports leukemogenesis endpoint modeling
Heat stability may confound direct comparison; site-specific review required
Genotoxicity Leukemia Research DNA Damage

CYP3A4-Mediated Metabolism Shared with Teniposide

The O-demethylation of etoposide to its catechol metabolite (3',4'-dihydroxyetoposide) is primarily catalyzed by human cytochrome P450 3A4 (CYP3A4). In vitro studies using human liver microsomes demonstrated a significant correlation between etoposide catechol formation rate and immunodetectable CYP3A levels (r² = 51%). This metabolic pathway is shared with the related epipodophyllotoxin, teniposide, which also showed a correlation with CYP3A (r² = 49%) [1].

CYP3A4 metabolism
Class-level
Etoposide catechol formation r² = 0.51 vs CYP3A
Teniposide catechol r² = 0.49
Reported metabolic pathway correlation
Shared CYP3A4 probe context; inter-individual variability may differ
Drug Metabolism Pharmacokinetics Cytochrome P450

3',4'-Dihydroxyetoposide: Validated Applications


Therapy-Related Leukemogenesis and MLL Rearrangements

Use 3',4'-dihydroxyetoposide as a key reagent to model and study the molecular events leading to etoposide-induced secondary acute myeloid leukemias (t-AML). Its demonstrated ability to induce greater and more heat-stable cleavage at MLL translocation breakpoints than the parent drug [1] makes it an essential tool for in vitro DNA cleavage assays and cellular genotoxicity studies aimed at understanding the etiology of these malignancies.

Oxidative Mechanism of Topoisomerase II Poisons

Employ 3',4'-dihydroxyetoposide in biochemical and biophysical assays to explore the impact of oxidation on topoisomerase II poisoning. The compound's unique property of enhanced potency upon oxidation to its quinone form [2] provides a valuable system for studying redox-dependent drug mechanisms, which are not observable with the parent compound, etoposide.

Etoposide Metabolite Quantification Methods

Utilize 3',4'-dihydroxyetoposide as an authentic reference standard for the development and validation of LC-MS/MS or HPLC-UV methods aimed at quantifying etoposide metabolites in biological matrices (e.g., patient plasma, microsomal incubations). The compound is a major, active metabolite formed via CYP3A4 [3], and its accurate measurement is critical for pharmacokinetic and pharmacodynamic studies.

Epipodophyllotoxin SAR Studies

Include 3',4'-dihydroxyetoposide in a panel of etoposide analogs (e.g., VP-Q, VP-OMe) to define the pharmacophore requirements for topoisomerase II poisoning and cytotoxicity. Comparative studies show that the 4'-OH group is essential for activity, as its methylation (VP-OMe) abolishes function [4]. This compound helps delineate the critical role of the catechol moiety in the drug's mechanism of action and genotoxicity.

Application
Selection Property
Validation Focus
Leukemogenesis model studies
MLL breakpoint cleavage context
DNA damage and complex stability endpoints
Redox-dependent topoisomerase II poisoning
Quinone-mediated potency profile
Oxidative DNA break induction review
Etoposide metabolite LC-MS methods
CYP3A4 metabolite identity
Matrix-specific quantification review
Epipodophyllotoxin SAR panels
Catechol-dependent activity profile
Comparative cytotoxicity and cleavage assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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